Isopropyl acetate

Catalog No.
S604814
CAS No.
108-21-4
M.F
C5H10O2
(CH3)2CHCOOCH3
C5H10O2
M. Wt
102.13 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Isopropyl acetate

CAS Number

108-21-4

Product Name

Isopropyl acetate

IUPAC Name

propan-2-yl acetate

Molecular Formula

C5H10O2
(CH3)2CHCOOCH3
C5H10O2

Molecular Weight

102.13 g/mol

InChI

InChI=1S/C5H10O2/c1-4(2)7-5(3)6/h4H,1-3H3

InChI Key

JMMWKPVZQRWMSS-UHFFFAOYSA-N

SMILES

CC(C)OC(=O)C

Solubility

1 to 10 mg/mL at 68° F (NTP, 1992)
0.30 M
30.9 mg/mL at 20 °C
SOL IN ACETONE, ETHANOL; MISCIBLE IN ETHYL ETHER
In water, 2.90X10+4 mg/l at 25 °C
Miscible with most of the common organic solvents: alcohols, ketones, esters, oils, hydrocarbons
Solubility in water, g/100ml at 20 °C: 31 (poor)
miscible with alcohol, ether and fixed oils; slightly soluble in water
3%

Synonyms

Acetic Acid Isopropyl Ester; 1-Methylethyl Acetate; 2-Acetoxypropane; 2-Propyl Acetate; Isopropyl Acetate; Isopropyl Ethanoate; NSC 9295

Canonical SMILES

CC(C)OC(=O)C

Isopropyl acetate is an ester formed by the esterification of acetic acid and isopropanol [1]. It is a common solvent used in laboratories and various industrial applications. Its significance lies in its:

  • Fast evaporation rate: This makes it ideal for removing residues and cleaning processes [2].
  • Compatibility with many other organic solvents: This allows for its use in diverse mixtures for specific applications [2].
  • Mild odor: Compared to other solvents, it offers a more pleasant working environment [2].

Molecular Structure Analysis

Isopropyl acetate has the chemical formula C5H10O2. Its structure consists of a central carbonyl group (C=O) flanked by an isopropyl group (CH(CH3)2) on one side and a methoxy group (OCH3) on the other side [1].

Here are some key features of its structure:

  • Ester linkage: The carbonyl group linked to an oxygen atom (C-O-C) is the defining characteristic of an ester [1].
  • Branching: The isopropyl group introduces a slight branching in the molecule, which can influence its physical properties like viscosity [1].

Chemical Reactions Analysis

Isopropyl acetate can undergo various chemical reactions relevant to scientific research. Here are some key examples:

  • Synthesis: Isopropyl acetate can be synthesized through the esterification reaction between acetic acid and isopropanol in the presence of an acid catalyst [3].
CH3COOH + CH3CH(OH)CH3 -> CH3COOCH(CH3)2 + H2O (Eq. 1)
  • Hydrolysis: Under acidic or basic conditions, isopropyl acetate can be broken down back into its original components, acetic acid, and isopropanol, through a hydrolysis reaction [4].
CH3COOCH(CH3)2 + H2O -> CH3COOH + CH3CH(OH)CH3 (Eq. 2)
  • Solvent properties: Isopropyl acetate acts as a solvent for various organic compounds like resins, fats, and oils due to its ability to form intermolecular interactions [2].

Physical And Chemical Properties Analysis

Isopropyl acetate exhibits several key physical and chemical properties important for scientific applications:

  • Physical state: Colorless liquid at room temperature [1].
  • Melting point: -93.2 °C [1].
  • Boiling point: 89 °C [1].
  • Density: 0.87 g/cm³ [1].
  • Solubility: Miscible with most common organic solvents, slightly soluble in water [2].
  • Vapor pressure: 2.7 kPa (at 20 °C) [5].
  • Flash point: -4 °C [5].

Mechanism of Action (not applicable)

Isopropyl acetate does not have a specific biological mechanism of action as it primarily functions as a solvent in scientific research.

Isopropyl acetate is a flammable liquid with moderate toxicity. Here are some safety points to consider:

  • Flammability: Its low flash point indicates a high fire hazard. Proper storage and handling procedures are crucial to avoid ignition [5].
  • Inhalation: Exposure to vapors can irritate the respiratory tract. Ensure adequate ventilation when working with isopropyl acetate [5].
  • Skin and eye contact: It can cause irritation on contact. Wear appropriate personal protective equipment (PPE) like gloves, safety glasses, and respirators when handling [5].
  • Environmental impact: While considered less toxic than some other solvents, it is still harmful to aquatic organisms. Proper disposal methods are essential to minimize environmental impact [6].

Data source:

  • Wikipedia: - Isopropyl acetate
  • Eastman: - Isopropyl Acetate
  • Organic Chemistry Portal: - Esterification Reaction
  • LibreTexts: - Hydrolysis Reactions
  • Cameo Chemicals: - Isopropyl Acetate
  • ILO: - ISOPROPYL ACETATE

Solvent:

  • Organic synthesis: Isopropyl acetate acts as a versatile solvent in organic synthesis. Its ability to dissolve a wide range of organic compounds, miscibility with water, and relatively low boiling point make it useful for reactions like esterifications, extractions, and recrystallizations [].
  • Polymer research: It finds application in polymer research as a solvent for various polymers, including cellulose acetate, polyvinyl chloride, and polystyrene []. Its ability to swell these polymers allows for studying their properties and interactions with other materials.

Model compound:

  • Catalysis research: Isopropyl acetate serves as a model compound in catalysis research to evaluate the efficiency of catalysts for various reactions. Its well-defined structure, readily available starting materials, and ease of analysis make it a convenient choice for studying reaction mechanisms and catalyst performance [].

Fragrance and flavor research:

  • Gas chromatography: The characteristic fruity odor of isopropyl acetate makes it a valuable reference compound in gas chromatography for identifying and quantifying other volatile organic compounds in complex mixtures, such as those found in fragrances and flavors [].

Biological research:

  • Enzyme studies: Isopropyl acetate can be used as a substrate for studying the activity and selectivity of enzymes, particularly lipases, which are involved in the breakdown of fats and oils []. This helps researchers understand the mechanisms of enzyme action and develop new biocatalysts for industrial applications.

Environmental research:

  • Biodegradation studies: Isopropyl acetate serves as a model compound in environmental research to study the biodegradation processes of organic pollutants by bacteria and other microorganisms []. This knowledge is crucial for understanding the fate of environmental contaminants and developing bioremediation strategies.

Physical Description

Isopropyl acetate appears as a clear colorless liquid. Flash point 40°F. Vapors are heavier than air. Contact with the material may irritate skin, eyes or mucous membranes. May be toxic by ingestion, inhalation and skin absorption. Used as a solvent.
Liquid
COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.
colourless, mobile liquid with a characteristic odour
Colorless liquid with a fruity odor.

Color/Form

Water-white liquid
Colorless liquid.

XLogP3

0.9

Boiling Point

190 to 196 °F at 743.3 mm Hg (NTP, 1992)
88.6 °C
88.6 °C @ 760 MM HG
89 °C
194°F

Flash Point

36 °F (NTP, 1992)
2 °C (CLOSED CUP)
2 °C c.c.
36°F

Vapor Density

3.5 (NTP, 1992) (Relative to Air)
3.52 (Air= 1)
Relative vapor density (air = 1): 3.5
3.5

Density

0.874 at 68 °F (USCG, 1999)
0.8718 @ 20 °C/4 °C
Relative density (water = 1): 0.88
0.856-0.862 (20°)
0.874
0.87

LogP

log Kow = 1.02
1.02

Odor

Aromatic
... Fruity odor.
Quality: sweet, ester; hedonic tone: pleasant to unpleasant
Pleasant-odored

Melting Point

-100.1 °F (NTP, 1992)
-73.4 °C
-73.4°C
-73 °C
-100.1°F
-92°F

UNII

1Y67AFK870

GHS Hazard Statements

Aggregated GHS information provided by 3198 companies from 34 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 3198 companies. For more detailed information, please visit ECHA C&L website;
Of the 33 notification(s) provided by 3197 of 3198 companies with hazard statement code(s):;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H319 (99.25%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H336 (97.75%): May cause drowsiness or dizziness [Warning Specific target organ toxicity, single exposure;
Narcotic effects];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

1 mm Hg at -36.9 °F ; 100 mm Hg at 96.3° F; 760 mm Hg at 192.2° F (NTP, 1992)
60.37 mmHg
60.37 mm Hg @ 25 °C
Vapor pressure, kPa at 17 °C: 5.3
1 mmHg at -36.9°F, 100 mmHg at 96.3°F, 760 mmHg at 192.2°F
42 mmHg

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

108-21-4

Wikipedia

Isopropyl acetate

Use Classification

Food additives -> Flavoring Agents
FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Fire Hazards -> Flammable - 3rd degree
Cosmetics -> Solvent

Methods of Manufacturing

Prepared from propylene and anhydrous acetic acid in presence of a catalyst.
Reacting isopropyl alcohol with acetic acid in the presence of catalysts.

General Manufacturing Information

All other basic organic chemical manufacturing
Miscellaneous manufacturing
Petrochemical manufacturing
Printing ink manufacturing
Synthetic dye and pigment manufacturing
Wholesale and retail trade
Acetic acid, 1-methylethyl ester: ACTIVE
FEMA NUMBER 2926

Analytic Laboratory Methods

Analyte: Isopropyl acetate. Matrix: Air. Procedure: Adsorption on charcoal, desorption with carbon disulfide, gas chromatography. Range: 446-1870 mg/cu m. Precision 0.067; Sample size: 8 liters.
Gas chromatography of volatile flavors and solvents.
Gas chromatography-mass spectrometry used for the determination of volatile substances in apples and strawberries.
NIOSH Method 1454: Isopropyl Acetate by GC/FID; Determination of Isopropyl Acetate by Gas Chromatography with Flame Ionization; GC flame ionization detection, workplace air, detection limit of 1.0 mg/cu-m.

Storage Conditions

STORAGE TANKS ... SHOULD BE SITUATED IN A MOUNDED COMPOUND CONSTRUCTED TO RETAIN MAX QUANTITY OF LIQUID THAT COULD ESCAPE FROM TANKS; DRUMS & OTHER SMALLER RECEPTACLES ... SHOULD BE KEPT IN STOREROOM OF FIRE-RESISTANT CONSTRUCTION WITH MOUNDED & RAMPED DOORWAY TO PREVENT ESCAPE OF SPILT LIQUID. /ESTERS/

Dates

Modify: 2023-08-15

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